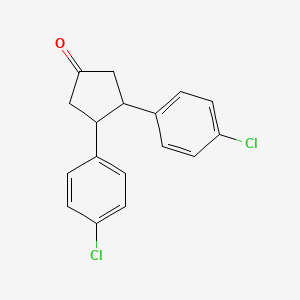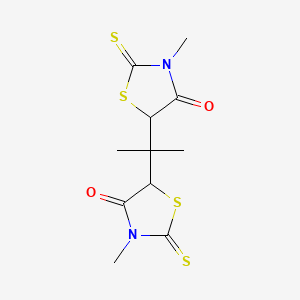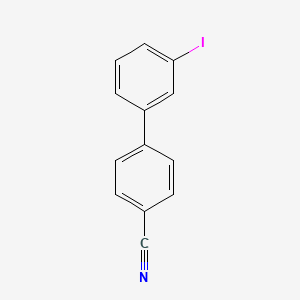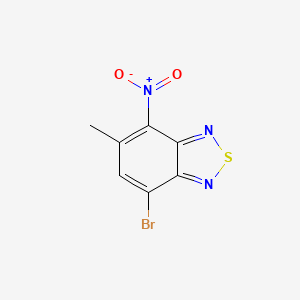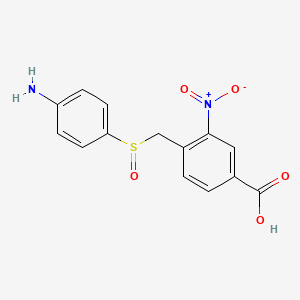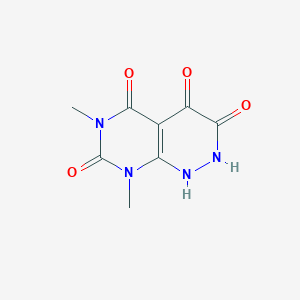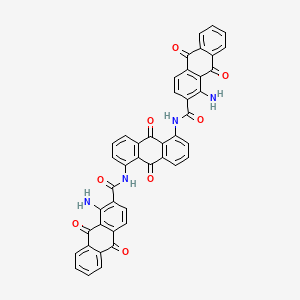
2-Anthracenecarboxamide, N,N'-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[1-amino-9,10-dihydro-9,10-dioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
bis(2,4,4-trimethylpentyl)phosphinic acid . This compound is a member of the organophosphorus family and is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2,4,4-trimethylpentyl)phosphinic acid can be synthesized through the reaction of phosphorus trichloride with 2,4,4-trimethylpentanol in the presence of a base such as sodium hydroxide . The reaction typically occurs under reflux conditions and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of bis(2,4,4-trimethylpentyl)phosphinic acid often involves a continuous process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2,4,4-trimethylpentyl)phosphinic acid can undergo oxidation reactions to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the phosphinic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: such as or are commonly used for oxidation reactions.
Reducing agents: like or are used for reduction reactions.
Substitution reactions: often require and specific to facilitate the reaction.
Major Products:
- Various substituted phosphinic acids from substitution reactions.
Phosphine oxides: from oxidation.
Phosphine derivatives: from reduction.
Scientific Research Applications
Bis(2,4,4-trimethylpentyl)phosphinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a tool for probing biological pathways.
Industry: Bis(2,4,4-trimethylpentyl)phosphinic acid is used in the extraction and separation of metals, particularly in the mining industry.
Mechanism of Action
The mechanism by which bis(2,4,4-trimethylpentyl)phosphinic acid exerts its effects involves the interaction with metal ions and enzymes . The compound can form stable complexes with metal ions, which is useful in extraction processes. In biological systems, it can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors.
Comparison with Similar Compounds
- Bis(2-ethylhexyl)phosphoric acid
- Di(2-ethylhexyl)phosphinic acid
- Bis(2,4,4-trimethylpentyl)phosphine oxide
Uniqueness: Bis(2,4,4-trimethylpentyl)phosphinic acid is unique due to its specific branching and steric hindrance provided by the 2,4,4-trimethylpentyl groups. This structural feature enhances its ability to form stable complexes with metal ions and provides selectivity in extraction processes.
Properties
CAS No. |
68845-15-8 |
|---|---|
Molecular Formula |
C44H24N4O8 |
Molecular Weight |
736.7 g/mol |
IUPAC Name |
1-amino-N-[5-[(1-amino-9,10-dioxoanthracene-2-carbonyl)amino]-9,10-dioxoanthracen-1-yl]-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C44H24N4O8/c45-35-27(17-15-25-33(35)39(51)21-9-3-1-7-19(21)37(25)49)43(55)47-29-13-5-11-23-31(29)41(53)24-12-6-14-30(32(24)42(23)54)48-44(56)28-18-16-26-34(36(28)46)40(52)22-10-4-2-8-20(22)38(26)50/h1-18H,45-46H2,(H,47,55)(H,48,56) |
InChI Key |
CDUBTZSRLPGVRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)NC4=CC=CC5=C4C(=O)C6=C(C5=O)C(=CC=C6)NC(=O)C7=C(C8=C(C=C7)C(=O)C9=CC=CC=C9C8=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


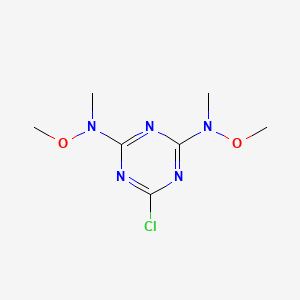

![Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane](/img/structure/B12806733.png)
![ethane;(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one](/img/structure/B12806738.png)


